2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide
CAS No.: 578762-53-5
Cat. No.: VC6079840
Molecular Formula: C16H13Cl2N5OS
Molecular Weight: 394.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 578762-53-5 |
|---|---|
| Molecular Formula | C16H13Cl2N5OS |
| Molecular Weight | 394.27 |
| IUPAC Name | 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C16H13Cl2N5OS/c17-10-5-7-11(8-6-10)20-14(24)9-25-16-22-21-15(23(16)19)12-3-1-2-4-13(12)18/h1-8H,9,19H2,(H,20,24) |
| Standard InChI Key | TYFKDQDNRGVSBT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
2-((4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide (CAS: 578762-53-5) is a heterocyclic compound characterized by a 1,2,4-triazole ring substituted with an amino group and a 2-chlorophenyl moiety at positions 4 and 5, respectively. A thioether bridge connects the triazole to an acetamide group, which is further functionalized with a 4-chlorophenyl substituent. The molecular formula is C₁₆H₁₃Cl₂N₅OS, yielding a molecular weight of 394.27 g/mol.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-[[4-Amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
| Molecular Formula | C₁₆H₁₃Cl₂N₅OS |
| Molecular Weight | 394.27 g/mol |
| SMILES | C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl)Cl |
| InChI Key | TYFKDQDNRGVSBT-UHFFFAOYSA-N |
| Solubility | Not publicly available |
The presence of two chlorine atoms enhances lipophilicity, potentially improving membrane permeability and metabolic stability. The thioether linkage and acetamide group contribute to hydrogen-bonding capacity, a critical factor in target binding.
Synthesis and Structural Elucidation
The synthesis of this compound likely follows multi-step protocols common to 1,2,4-triazole derivatives. A plausible route involves:
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Cyclization of thiosemicarbazides: Reaction of 2-chlorobenzaldehyde thiosemicarbazide under acidic conditions to form the triazole core.
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Sulfur alkylation: Introduction of the thioacetamide moiety via nucleophilic substitution with chloroacetamide derivatives.
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Amide coupling: Final functionalization with 4-chloroaniline using carbodiimide-based coupling agents.
Structural confirmation is achieved through spectroscopic methods:
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NMR: Distinct signals for the amino group (~6.5 ppm) and aromatic protons (7.2–8.1 ppm).
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Mass spectrometry: Molecular ion peak at m/z 394.27.
Biological Activities and Mechanisms
Anticancer Activity
Triazole-containing compounds exhibit anticancer properties by targeting tubulin polymerization or DNA topoisomerases. While specific data for this compound are lacking, analogs with chlorophenyl substituents show IC₅₀ values <10 μM in cancer cell lines, suggesting comparable potency.
Table 2: Comparative Bioactivity of Triazole Analogs
| Compound | Target Pathogen/Cell Line | Activity (IC₅₀/EC₅₀) |
|---|---|---|
| Parent triazole (no chloro groups) | E. coli | 32 μM |
| 4-Chlorophenyl-triazole derivative | HCT116 (colon cancer) | 4.36 μM |
| Target compound (predicted) | — | Pending |
Research Gaps and Future Directions
Despite its promising scaffold, empirical data on 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide remain sparse. Critical research priorities include:
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